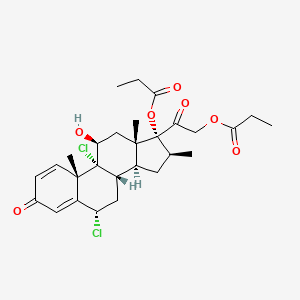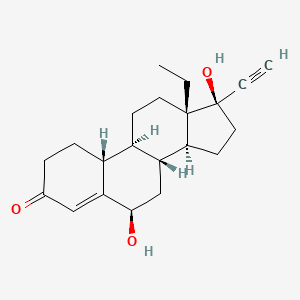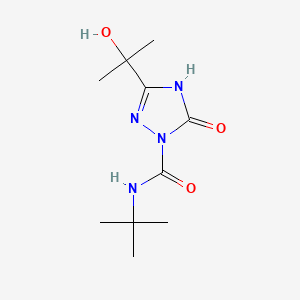
Beclomethasone dipropionate impurity E
Vue d'ensemble
Description
6alpha-Chloro-beclomethasone dipropionate is an analogue of Beclomethasone Dipropionate. Beclomethasone is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .
Molecular Structure Analysis
Beclomethasone dipropionate is a second-generation synthetic corticosteroid and diester of beclomethasone, which is structurally similar to dexamethasone . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Chemical Reactions Analysis
Beclomethasone dipropionate works by preventing certain cells in the lungs and breathing passages from releasing substances that cause asthma symptoms . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Physical And Chemical Properties Analysis
The molecular formula of 6alpha-Chloro-beclomethasone dipropionate is C28H36Cl2O7. The molecular weight is 555.50.Applications De Recherche Scientifique
Assurance de la qualité pharmaceutique
Beclomethasone dipropionate impurity E : est utilisé dans le développement de méthodes spectrophotométriques pour déterminer la concentration de dipropionate de béclométhasone dans les formes pharmaceutiques. Une étude a démontré l'utilisation d'une approche Quality by Design (QbD) pour optimiser les variables critiques de la méthode telles que le choix du solvant, la vitesse de balayage et l'intervalle d'échantillonnage. Cette approche garantit la fiabilité et la précision de la détermination spectrophotométrique, ce qui est crucial pour maintenir des normes élevées en matière d'assurance qualité pharmaceutique {svg_1}.
Applications dermatologiques
Le composé est utilisé dans la recherche pour traiter diverses affections cutanées telles que l'eczéma, la dermatite, les allergies et les éruptions cutanées. Son mécanisme d'action implique la pénétration dans le noyau des cellules, la liaison à des récepteurs nucléaires spécifiques, la modification de l'expression génique et l'inhibition de la production de cytokines pro-inflammatoires. Cet effet anti-inflammatoire est central à son application dans la recherche dermatologique {svg_2}.
Thérapie respiratoire
Dans le domaine de la thérapie respiratoire, This compound est utilisé dans la formulation d'inhalateurs de poudre sèche pour le traitement de l'asthme. La recherche se concentre sur la caractérisation thermique du composé lorsqu'il est administré par inhalation, en s'assurant qu'il atteint efficacement le site cible dans les poumons. La taille et la distribution des particules sont des facteurs critiques étudiés pour optimiser l'administration pulmonaire de médicaments {svg_3}.
Chimie analytique
Les chimistes analytiques appliquent This compound dans le développement de méthodes sensibles et robustes pour la détermination simultanée du dipropionate de béclométhasone et d'autres composés dans les formulations médicamenteuses combinées. Cela inclut l'utilisation de techniques telles que la spectrophotométrie d'absorption UV-VIS, qui est une méthode largement utilisée pour mesurer les molécules avec des groupes chromophores {svg_4}.
Systèmes d'administration de médicaments par inhalation
Le rôle du composé dans la conception et l'évaluation des performances des systèmes d'administration de médicaments par inhalation est significatif. Il est utilisé pour évaluer la force d'adhésion entre le médicament et les particules porteuses dans les inhalateurs de poudre sèche. Cette recherche est essentielle pour développer des inhalateurs qui garantissent une administration efficace du médicament aux poumons inférieurs {svg_5}.
Science de la formulation
This compound est essentiel à la science de la formulation des médicaments pour l'administration pulmonaire. Il aide à comprendre la forme physique des médicaments après l'aérosolisation, ce qui est essentiel pour garantir la stabilité et l'efficacité de la formulation. Des techniques telles que la calorimétrie différentielle à balayage (DSC) sont utilisées pour analyser la forme physique du composé après qu'il a été aérosolisé à partir d'inhalateurs {svg_6}.
Mécanisme D'action
Target of Action
Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .
Mode of Action
The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Biochemical Pathways
The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Pharmacokinetics
It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Result of Action
The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.
Safety and Hazards
Beclomethasone dipropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .
Orientations Futures
Beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . It is also used in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older . The aerosol form of beclomethasone dipropionate is not indicated for the relief of acute bronchospasm .
Analyse Biochimique
Biochemical Properties
Beclomethasone dipropionate impurity E, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . The nature of these interactions is largely determined by the structure of the compound, which is structurally similar to dexamethasone .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate has been shown to have anti-inflammatory effects on cells, reducing symptoms in various inflammatory conditions such as asthma and allergic rhinitis . It is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .
Temporal Effects in Laboratory Settings
Beclomethasone dipropionate has been shown to have potent topical activity while possessing low systemic effects
Dosage Effects in Animal Models
It is known that the effects of beclomethasone dipropionate can vary with dosage, and high doses can lead to adverse effects
Metabolic Pathways
The metabolic pathways that this compound is involved in are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate is rapidly converted into 17-BMP upon administration . This conversion is carried out by esterase enzymes found in most tissues .
Transport and Distribution
Beclomethasone dipropionate is known to be transported and distributed within cells and tissues, and it is proposed that beclomethasone dipropionate remains active locally in the lung .
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPVUBGWZQULU-DXABFYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887130-68-9 | |
| Record name | 6alpha-Chloro-beclomethasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 887130-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)




